molecular formula C12H12N2O3 B1391598 Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1216803-85-8

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1391598
CAS No.: 1216803-85-8
M. Wt: 232.23 g/mol
InChI Key: RYEFZMMFDOQYCO-UHFFFAOYSA-N
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Description

Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound of significant interest in pharmaceutical and agrochemical research, built around the 1,2,4-oxadiazole heterocycle. This five-membered ring system, containing one oxygen and two nitrogen atoms, is recognized for its notable bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in drug design . The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, present in several commercial drugs and investigated for a wide spectrum of biological activities including anticancer, antiviral, antibacterial, and anti-inflammatory effects . The specific 5-benzyl substitution on the core structure positions this compound as a valuable synthetic intermediate. It can be utilized in nucleophilic substitution reactions, where the ester group can be hydrolyzed to a carboxylic acid or transformed into other derivatives, enabling the construction of diverse compound libraries for biological screening . The benzyl group itself offers a point for further structural diversification, allowing researchers to explore interactions with various biological targets. Synthetic approaches for analogous 1,2,4-oxadiazoles typically involve the cyclization reaction between an amidoxime and a suitable carboxylic acid derivative, such as an ester or an acyl chloride, often under mild heating conditions . As a building block, this compound holds promise for the development of novel therapeutic agents, particularly in programs targeting enzyme inhibition or receptor modulation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(17-14-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFZMMFDOQYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of oxadiazoles exhibit activity against a range of bacterial and fungal pathogens. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets .

Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines. For instance, derivatives synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects
The compound's structure allows it to interact with neuroprotective pathways. Some studies suggest that oxadiazole derivatives can serve as neuroprotectants, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Studies

Biological Evaluation
The biological evaluation of this compound has revealed its effectiveness in inhibiting specific enzyme activities linked to disease processes. For example, it may inhibit enzymes involved in inflammation and cancer progression .

Mechanism of Action
The mechanism through which this compound exerts its biological effects is believed to involve the interaction with various molecular targets such as enzymes and receptors. The oxadiazole ring plays a crucial role in these interactions, leading to modulation of biological pathways.

Material Science

Development of Functional Materials
In material science, this compound can be utilized to develop new materials with specific properties such as fluorescence or conductivity. Its ability to form stable complexes with metal ions positions it as a candidate for applications in sensors and electronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against bacterial and fungal pathogens
Anticancer agentsInduces apoptosis in several cancer cell lines
Neuroprotective agentsPotential therapeutic avenues for neurodegenerative diseases
Biological StudiesEnzyme inhibitionModulates pathways linked to inflammation and cancer
Material ScienceDevelopment of functional materialsUseful in sensors and electronic devices

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study by Maftei et al. (2020) evaluated a series of substituted oxadiazoles derived from this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity with IC50 values ranging from 13.6 µM to 48.37 µM .

Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the benzyl substituent in increasing antimicrobial potency .

Mechanism of Action

The mechanism of action of Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., phenyl, benzyl) often result in lower yields due to steric hindrance during cyclization . In contrast, aliphatic groups like chloromethyl or vinyl allow higher yields, likely due to better solubility and reactivity .
  • Synthetic Routes : The amidoxime route is common for aryl-substituted derivatives, while halogenation or alkylation is preferred for aliphatic analogs .

Physicochemical and Reactivity Profiles

Compound Molecular Weight (g/mol) Reactivity Applications
Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate (Inferred) ~263.28 Moderate electrophilicity Drug intermediates, ligands
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate 201.61 High (nucleophilic substitution) Medicinal chemistry, cross-coupling
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (NV930) 218.21 Low (stable aromatic system) Scaffold for bioactivity studies
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate 212.24 Low (steric shielding) Materials science

Key Observations :

  • Benzyl vs. Phenyl : The benzyl group adds a methylene spacer, enhancing flexibility compared to the rigid phenyl group in NV930. This could improve binding in biological targets .
  • Chloromethyl Derivative : The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), making it a versatile intermediate .

Key Observations :

  • Benzyl-substituted oxadiazoles are expected to have moderate hazards (similar to tert-Boc derivatives) due to ester and aromatic functionalities.

Biological Activity

Ethyl 5-benzyl-1,2,4-oxadiazole-3-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of Oxadiazole Compounds

Oxadiazoles are heterocyclic compounds characterized by the presence of nitrogen and oxygen atoms in their ring structure. The 1,2,4-oxadiazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This compound is one such derivative that exhibits promising biological activities.

2. Synthesis of this compound

The synthesis of this compound typically involves a cyclization reaction between benzyl hydrazine and ethyl acetoacetate in the presence of an appropriate catalyst. This reaction leads to the formation of the oxadiazole ring structure. The purity and identity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

3.1 Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast Cancer)0.65Induction of apoptosis via p53 pathway
HeLa (Cervical Cancer)2.41Cell cycle arrest and apoptosis
MCF-7 (Breast Cancer)0.75Inhibition of Bcl-2 expression

These findings suggest that the compound may act by inducing apoptosis and inhibiting key survival pathways in cancer cells .

3.2 Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

3.3 Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound in models of neurodegenerative diseases:

Activity Effect
Acetylcholinesterase InhibitionIC50 = 5.07 µM; potential treatment for Alzheimer's disease

The compound's ability to inhibit acetylcholinesterase suggests it may enhance cholinergic neurotransmission and offer therapeutic benefits in Alzheimer's disease .

Case Study 1: Anticancer Efficacy in Mice Models

In a study involving xenograft models of human breast cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to controls. The treatment resulted in an approximate 40% reduction in tumor volume over four weeks.

Case Study 2: Neuroprotective Assessment

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound significantly reduced cell death and improved cell viability by approximately 30% compared to untreated controls.

5. Conclusion and Future Directions

This compound demonstrates significant biological activity across various domains including anticancer and antimicrobial properties as well as neuroprotection. Future research should focus on elucidating its precise mechanisms of action and exploring its potential as a lead compound for drug development in oncology and neurology.

The ongoing exploration into the structure–activity relationship (SAR) of oxadiazole derivatives may lead to more potent analogs with enhanced efficacy and safety profiles for therapeutic applications.

Q & A

Q. How can computational methods predict the compound’s toxicity profile?

  • Methodology : Use QSAR models (e.g., Toxtree, ADMET Predictor™) to estimate acute oral toxicity (LD50_{50}) and respiratory irritation potential. Molecular docking identifies interactions with cytochrome P450 enzymes, predicting metabolic pathways. Experimental validation via zebrafish embryo assays confirms in silico predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-Benzyl-1,2,4-oxadiazole-3-carboxylate

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